

Preclinical Development of ANT2681: A

Technical Overview

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Compound of Interest		
Compound Name:	ANT2681	
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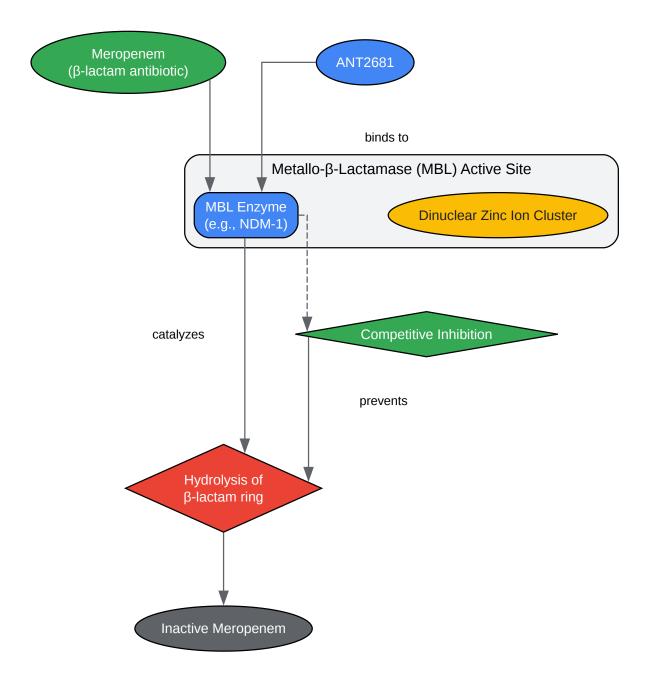
Executive Summary

ANT2681 is a novel, specific, and competitive small-molecule inhibitor of metallo- β -lactamases (MBLs) currently in preclinical development. It exhibits particularly potent activity against New Delhi metallo- β -lactamase (NDM) enzymes, which are a significant and growing cause of carbapenem resistance in Enterobacterales.[1][2][3][4][5][6][7] Developed to be co-administered with a β -lactam antibiotic, **ANT2681** aims to restore the efficacy of agents like meropenem against MBL-producing, multidrug-resistant Gram-negative bacteria. This document provides a comprehensive overview of the preclinical data for **ANT2681**, including its mechanism of action, in vitro and in vivo efficacy, and key safety pharmacology findings.

Mechanism of Action

ANT2681 functions as a competitive inhibitor of MBLs.[1][6][7][8] Its inhibitory activity stems from its ability to interact with the dinuclear zinc ion cluster located in the active site of these enzymes.[9][10][11][12] This interaction is non-covalent and reversible. By binding to the active site, **ANT2681** prevents the hydrolysis of the β -lactam ring of co-administered antibiotics, thereby restoring their antibacterial activity. The primary target for **ANT2681** is the NDM-1 enzyme, against which it demonstrates potent inhibition.[1]





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Figure 1: Mechanism of **ANT2681** Action.

In Vitro Efficacy

Potentiation of Meropenem Activity

ANT2681 itself does not possess intrinsic antibacterial activity.[1][8] Its primary role is to restore the antibacterial efficacy of meropenem against MBL-producing bacteria. In vitro susceptibility



studies have demonstrated that the addition of **ANT2681** significantly reduces the Minimum Inhibitory Concentrations (MICs) of meropenem for these resistant strains.

Table 1: In Vitro Susceptibility of Meropenem with Increasing Concentrations of **ANT2681** against MBL+ and NDM+ Enterobacterales[1][8]

Organism Group	ANT2681 Conc. (μg/mL)	Meropenem MIC50 (μg/mL)	Meropenem MIC90 (μg/mL)
All MBL-positive Enterobacterales	0	>64	>64
1	32	>64	_
2	16	>64	
4	8	>64	
8	4	8	
16	4	8	
NDM-producing CRE	0	>64	>64
1	16	>64	_
2	8	>64	
4	4	32	_
8	2	4	_
16	2	4	

Data from a collection of 360 MBL-producing Enterobacterales. CRE: Carbapenem-Resistant Enterobacterales

Based on these findings, a fixed concentration of 8 μ g/mL of **ANT2681** was selected for subsequent in vitro studies as it provided a significant reduction in the meropenem MIC90 with little additional benefit at higher concentrations.[1][8]



Activity Against a Broad Panel of MBL-Producing Isolates

The combination of meropenem and **ANT2681** (at 8 μ g/mL) was tested against a large panel of 1,687 MBL-positive Enterobacterales clinical isolates.

Table 2: Antibacterial Activity of Meropenem and Meropenem-**ANT2681** (8 μg/mL) Against MBL-Positive Enterobacterales[1][6][7][8]

Organism Subgroup (Carbapene mase)	Meropenem MIC50 (μg/mL)	Meropenem MIC90 (μg/mL)	Meropenem -ANT2681 MIC50 (μg/mL)	Meropenem -ANT2681 MIC90 (µg/mL)	% Inhibited by MEM- ANT2681 at 8 µg/mL
NDM-CRE (n=1,108)	>32	>32	0.25	8	92.5%
VIM-positive (n=not specified)	>32	>32	Not Reported	Not Reported	74.9%
IMP-positive (n=not specified)	>32	>32	Not Reported	Not Reported	85.7%
All MBL- positive (n=1,687)	>32	>32	0.25	8	78.7%

MEM: Meropenem

These results highlight the potent ability of **ANT2681** to restore meropenem's activity against a wide range of clinically relevant MBL-producing pathogens.[1][6][7][8]

In Vivo Efficacy Murine Neutropenic Thigh Infection Model



The in vivo efficacy of the meropenem-**ANT2681** combination was evaluated in a murine neutropenic thigh model using NDM-producing Enterobacteriaceae.[9][12][13]

- Dose-Ranging Studies: Dose-ranging experiments were conducted for both meropenem and ANT2681. A background regimen of meropenem at 50 mg/kg every 4 hours (q4h) administered subcutaneously (s.c.) showed minimal antibacterial effect on its own.[9][12][13] Against this background, a half-maximal effect was achieved with an ANT2681 dose of 89 mg/kg q4h administered intravenously (i.v.).[9][12][13]
- Dose Fractionation Studies: To determine the key pharmacodynamic (PD) index driving the efficacy of ANT2681, dose fractionation studies were performed. The results indicated that the area under the concentration-time curve (AUC) is the relevant PD index for ANT2681 when co-administered with meropenem.[1][9][12][13]

Pharmacodynamic Targets for Stasis

Further analysis using five NDM-producing strains in the murine model established the pharmacodynamic targets required to achieve bacterial stasis (no change in bacterial count).

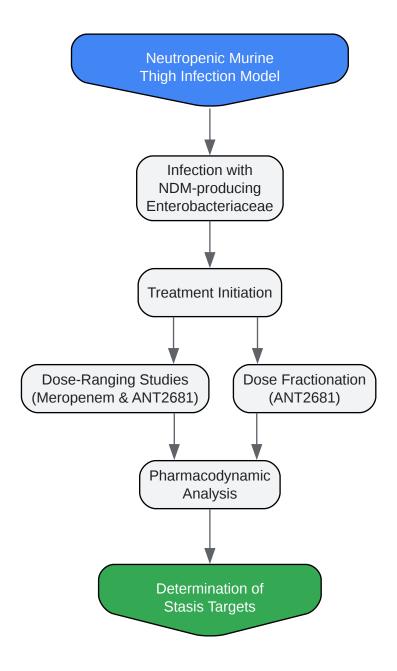
Table 3: Pharmacodynamic Targets for Meropenem-ANT2681 to Achieve Stasis[9][12]

Parameter	Target for Stasis
Meropenem	fT > potentiated MIC of 40%
ANT2681	AUC of 700 mg·h/liter

fT > MIC: Percentage of the dosing interval that free drug concentrations remain above the MIC. AUC: Area under the concentration-time curve.

These in vivo data provide a strong rationale for the clinical development of the meropenem-ANT2681 combination.[9]





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Foundational & Exploratory





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